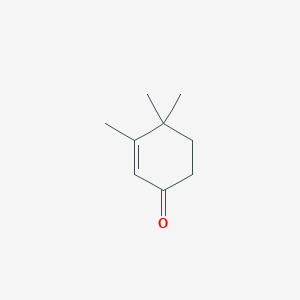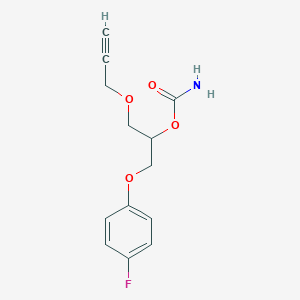
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as FPPP and has been shown to have a range of biochemical and physiological effects. In
作用機序
FPPP acts as a dopamine reuptake inhibitor, meaning that it increases the level of dopamine in the brain by preventing its reuptake. This mechanism of action is similar to that of cocaine and other stimulants. FPPP has also been shown to have an affinity for the serotonin transporter, although its effects on this system are less well understood.
生化学的および生理学的効果
FPPP has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine transporter binding. FPPP has also been shown to have an effect on the reward system in the brain, which may be related to its potential as a tool for studying addiction.
実験室実験の利点と制限
One advantage of FPPP is its selectivity for the dopamine system, which makes it a useful tool for studying the role of dopamine in the brain. However, FPPP has some limitations, including its potential for abuse and its potential for toxicity at high doses.
将来の方向性
There are several future directions for research on FPPP, including the development of new derivatives with improved selectivity and reduced toxicity. FPPP may also have potential as a tool for studying the role of dopamine in psychiatric disorders such as schizophrenia and depression. Finally, FPPP may have potential as a therapeutic agent for the treatment of addiction, although more research is needed to explore this possibility.
合成法
The synthesis of FPPP involves several steps, including the reaction of 4-fluorophenol with propargyl bromide to form 4-fluorophenylpropargyl ether. This compound is then reacted with isopropyl chloroformate to form 1-(4-fluorophenoxy)-3-(prop-2-yn-1-yloxy)-2-propanol. Finally, this compound is treated with carbamic acid to form the carbamate derivative, 1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate.
科学的研究の応用
FPPP has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of neurotransmitters in the brain, particularly the dopamine system. FPPP has also been used to study the effects of drugs on the brain, including the effects of cocaine and amphetamines.
特性
CAS番号 |
16222-53-0 |
|---|---|
製品名 |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
分子式 |
C13H14FNO4 |
分子量 |
267.25 g/mol |
IUPAC名 |
[1-(4-fluorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-17-8-12(19-13(15)16)9-18-11-5-3-10(14)4-6-11/h1,3-6,12H,7-9H2,(H2,15,16) |
InChIキー |
ARGRHTWNUMAIHE-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
正規SMILES |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
同義語 |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
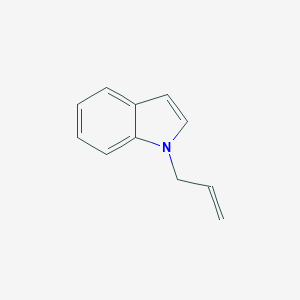
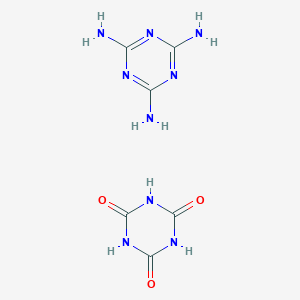
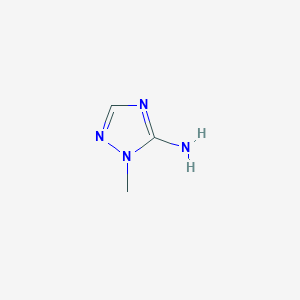
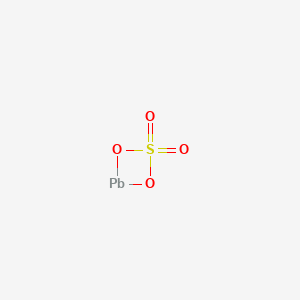
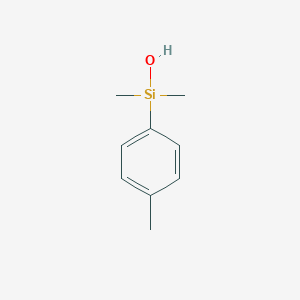
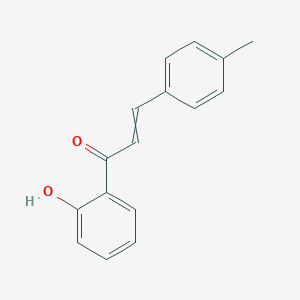
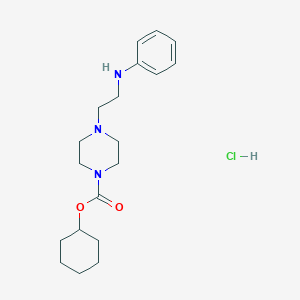
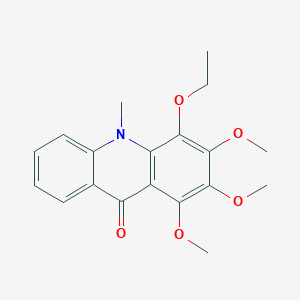
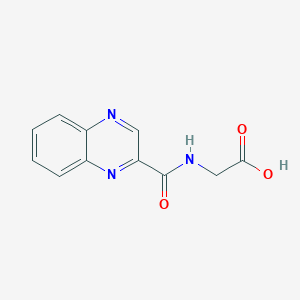
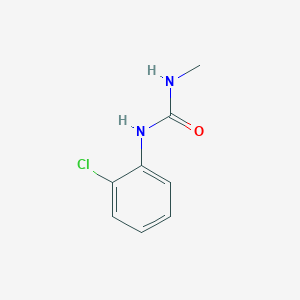
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
